N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide
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Description
The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide" is a synthetic molecule that may be related to benzofuran derivatives, which are known for their diverse biological activities. Benzofuran compounds have been extensively studied due to their potential therapeutic applications, including anticancer and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions, such as the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols, which results in the formation of 2-benzofuran-2-ylacetamides . Another method includes the reaction of 1,2,4-triazoles with 2-chloro-N-phenylacetamides in PEG-400, which leads to the synthesis of related benzofuran compounds with good yields and environmental friendliness .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran nucleus, which is a fused aromatic system combining benzene and furan rings. Substitutions on this nucleus, such as the introduction of hydroxamic acids or phenylamide groups, can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including annulation processes to form benzofuran-2(3H)-ones . The introduction of different substituents can lead to the formation of novel compounds with potential biological activities, such as antiallergic , anticancer , and anti-inflammatory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents like hydroxamic acids or phenylamide groups can affect the lipophilicity, solubility, and overall reactivity of these compounds. For instance, substituents that enhance lipophilicity near the 2-position of the benzofuran nucleus can increase inhibitor potency . Additionally, the use of PEG as a reaction medium can improve the environmental profile of the synthesis process .
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Structural Elucidation
The synthesis of benzofuran and benzodioxole derivatives involves various chemical reactions aiming to explore their potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported, highlighting the methods for creating complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Biological Activities
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their in vitro antimicrobial screening. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown significant antimicrobial activities against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-21(12-15-6-2-1-3-7-15)26-22-17-8-4-5-9-18(17)31-23(22)24(28)25-16-10-11-19-20(13-16)30-14-29-19/h1-11,13H,12,14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVGSANAZWMWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide |
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